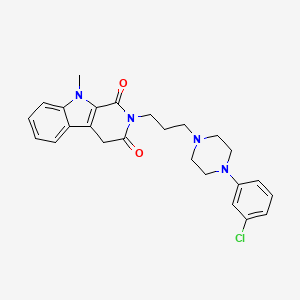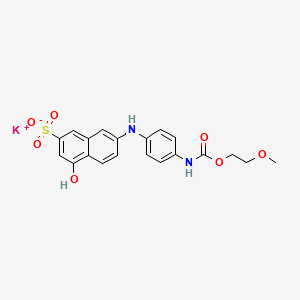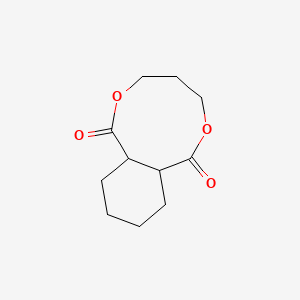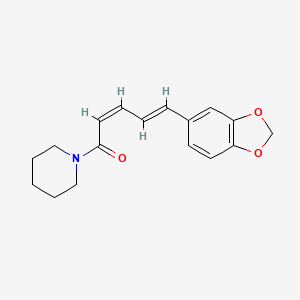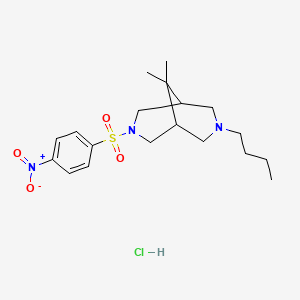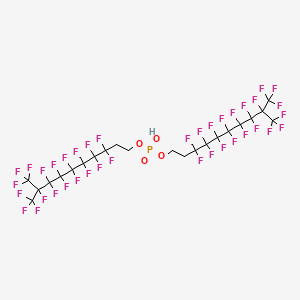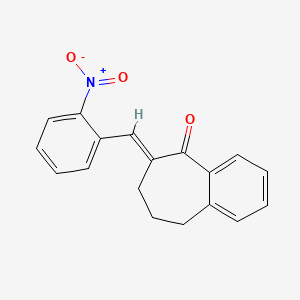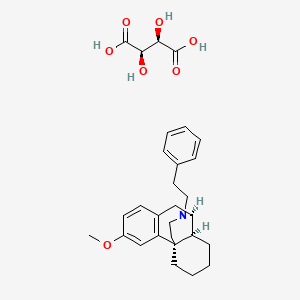
2,3,5-Tri-O-methyl-L-arabinose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tri-O-methyl-L-arabinose: is a methylated derivative of L-arabinose, a naturally occurring sugar This compound is characterized by the presence of three methoxy groups attached to the 2nd, 3rd, and 5th carbon atoms of the arabinose molecule It is a pentose sugar, meaning it contains five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the methylation of arabinan, a polysaccharide derived from L-arabinose. The arabinan is fully methylated using methyl iodide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The methylated product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Tri-O-methyl-L-arabinose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted arabinose derivatives.
Applications De Recherche Scientifique
2,3,5-Tri-O-methyl-L-arabinose has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The methoxy groups influence the compound’s binding affinity and specificity for these enzymes, affecting the rate and outcome of the enzymatic reactions .
Comparaison Avec Des Composés Similaires
- 2,3,5-Tri-O-methyl-D-arabinose
- 2,3,5-Tri-O-methyl-D-ribose
- 2,3,5-Tri-O-methyl-L-xylose
Comparison: 2,3,5-Tri-O-methyl-L-arabinose is unique due to its specific stereochemistry and the position of the methoxy groups. Compared to its D-isomer, it has different physical and chemical properties, such as solubility and reactivity. The L-form is more common in nature and has distinct biological roles compared to the D-form .
Propriétés
Numéro CAS |
6798-48-7 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2R,3S,4S)-4-hydroxy-2,3,5-trimethoxypentanal |
InChI |
InChI=1S/C8H16O5/c1-11-5-6(10)8(13-3)7(4-9)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8-/m0/s1 |
Clé InChI |
IXLOVRRUGOPNHY-FXQIFTODSA-N |
SMILES isomérique |
COC[C@@H]([C@@H]([C@H](C=O)OC)OC)O |
SMILES canonique |
COCC(C(C(C=O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




